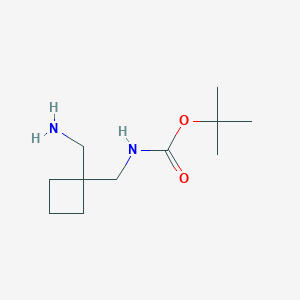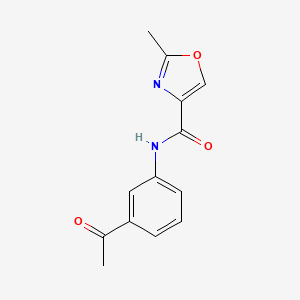
tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate
Descripción general
Descripción
tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol. It is commonly used in research and industrial applications due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate can be synthesized through a series of chemical reactions. One common method involves the reaction of Boc anhydride with ethanol, followed by the addition of 70% aqueous ammonia solution . The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 18 hours. The resulting product is purified through recrystallization from hexane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the carbamate.
Reduction: Reduced amine derivatives.
Substitution: Substituted carbamate derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of biologically active compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler analog with similar reactivity but lacking the cyclobutyl group.
tert-Butyl-N-methylcarbamate: Another analog with a methyl group instead of the aminomethyl group.
Uniqueness
tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules and in studying reaction mechanisms.
Propiedades
IUPAC Name |
tert-butyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(7-12)5-4-6-11/h4-8,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDDULNAYNIRIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301138388 | |
| Record name | Carbamic acid, N-[[1-(aminomethyl)cyclobutyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301138388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147107-64-9 | |
| Record name | Carbamic acid, N-[[1-(aminomethyl)cyclobutyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1147107-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[1-(aminomethyl)cyclobutyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301138388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-4-pyridin-4-yl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B1650111.png)
![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-3-phenylpropanamide](/img/structure/B1650113.png)
![N-[1-(1,3-Benzodioxol-5-yl)ethyl]-2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B1650117.png)
![3-{2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1650118.png)
![N-[2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethyl]-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carboxamide](/img/structure/B1650120.png)

![N-[1-(1-Adamantyl)ethyl]-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B1650122.png)

![N-cyclopropyl-2-{[3-(2-fluorophenoxy)-2-hydroxypropyl]sulfanyl}quinoline-4-carboxamide](/img/structure/B1650124.png)
![N-[1-(4-chlorophenyl)ethyl]-2-cyano-N-methylbenzene-1-sulfonamide](/img/structure/B1650125.png)

![tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methoxy}piperidine-1-carboxylate](/img/structure/B1650132.png)
![4-[(4-Iodophenyl)methoxy]piperidine](/img/structure/B1650133.png)

